DM1-Peg4-dbco
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Overview
Description
DM1-Peg4-dbco is a drug-linker conjugate that combines the potent microtubulin inhibitor mertansine (DM1) with the DBCO-PEG4-Ahx linker. This compound is primarily used in the development of antibody-drug conjugates (ADCs), which are designed to deliver cytotoxic drugs specifically to cancer cells, thereby minimizing systemic toxicity and improving therapeutic efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DM1-Peg4-dbco involves the conjugation of mertansine (DM1) with the DBCO-PEG4-Ahx linker. The process typically includes the following steps:
Activation of DM1: DM1 is activated using a suitable reagent to form a reactive intermediate.
Conjugation with DBCO-PEG4-Ahx: The activated DM1 is then reacted with the DBCO-PEG4-Ahx linker under controlled conditions to form the final conjugate
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of DM1 and DBCO-PEG4-Ahx are synthesized and purified.
Conjugation: The bulk quantities are then conjugated using optimized reaction conditions to ensure high yield and purity.
Purification and Quality Control: The final product is purified using techniques such as chromatography and undergoes rigorous quality control to ensure consistency and safety
Chemical Reactions Analysis
Types of Reactions
DM1-Peg4-dbco undergoes several types of chemical reactions, including:
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This click chemistry reaction involves the DBCO group reacting with azide-tagged molecules to form stable triazole linkages.
Hydrolysis: The compound can undergo hydrolysis under certain conditions, leading to the breakdown of the linker.
Common Reagents and Conditions
SPAAC Reaction: This reaction typically occurs in aqueous buffer or organic solvents at room temperature without the need for a copper catalyst.
Hydrolysis: Hydrolysis reactions can occur in the presence of water or under acidic or basic conditions.
Major Products Formed
Triazole Linkages: The primary product of the SPAAC reaction is a stable triazole linkage.
Degradation Products: Hydrolysis can lead to the formation of various degradation products, depending on the specific conditions.
Scientific Research Applications
DM1-Peg4-dbco has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of antibody-drug conjugates for targeted drug delivery
Biology: Employed in bioconjugation techniques to label and track biomolecules
Medicine: Integral in the development of targeted cancer therapies, reducing systemic toxicity and improving efficacy
Industry: Utilized in the production of ADCs for pharmaceutical applications
Mechanism of Action
DM1-Peg4-dbco exerts its effects through the following mechanisms:
Microtubulin Inhibition: Mertansine (DM1) inhibits microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells
Targeted Delivery: The DBCO-PEG4-Ahx linker facilitates the targeted delivery of DM1 to cancer cells by conjugating with antibodies that specifically bind to cancer cell markers
SPAAC Reaction: The DBCO group undergoes SPAAC with azide-tagged molecules, enabling the formation of stable triazole linkages and efficient drug delivery.
Comparison with Similar Compounds
DM1-Peg4-dbco is unique due to its combination of mertansine (DM1) and the DBCO-PEG4-Ahx linker. Similar compounds include:
Auristatins: Another class of microtubulin inhibitors used in ADCs.
Duocarmycins: DNA-damaging agents used in ADCs.
Pyrrolobenzodiazepines: DNA-damaging agents with high potency.
Camptothecins: Topoisomerase inhibitors used in ADCs.
Daunorubicins/Doxorubicins: Anthracycline antibiotics used in ADCs.
This compound stands out due to its specific linker chemistry, which allows for efficient and targeted drug delivery with minimal systemic toxicity .
Properties
Molecular Formula |
C63H80ClN5O16 |
---|---|
Molecular Weight |
1198.8 g/mol |
IUPAC Name |
[(2R,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[4-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]butanoyl-methylamino]propanoate |
InChI |
InChI=1S/C63H80ClN5O16/c1-41-15-13-20-52(78-8)63(76)39-51(83-61(75)66-63)42(2)59-62(4,85-59)53(38-57(73)68(6)49-36-44(35-41)37-50(77-7)58(49)64)84-60(74)43(3)67(5)55(71)21-14-27-79-29-31-81-33-34-82-32-30-80-28-26-65-54(70)24-25-56(72)69-40-47-18-10-9-16-45(47)22-23-46-17-11-12-19-48(46)69/h9-13,15-20,36-37,42-43,51-53,59,76H,14,21,24-35,38-40H2,1-8H3,(H,65,70)(H,66,75)/b20-13+,41-15+/t42-,43+,51?,52-,53+,59?,62+,63+/m1/s1 |
InChI Key |
KNGFBSMTZQRQKS-UXUCKKCRSA-N |
Isomeric SMILES |
C[C@@H]1C2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4(C1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCCOCCOCCOCCOCCNC(=O)CCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)C)\C)OC)(NC(=O)O2)O |
Canonical SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCCOCCOCCOCCOCCNC(=O)CCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)C)C)OC)(NC(=O)O2)O |
Origin of Product |
United States |
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